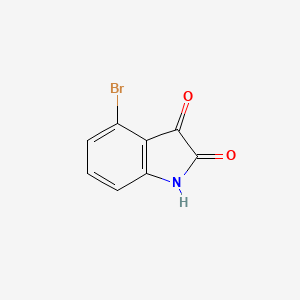

4-Bromoisatin

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRAKBJPMLKWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403730 | |

| Record name | 4-bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-72-7 | |

| Record name | 4-bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromoisatin from 3-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromoisatin from 3-bromoaniline, a key intermediate in the development of various pharmaceutical agents and functional materials. This document details the well-established Sandmeyer isatin synthesis methodology, including experimental protocols, quantitative data, and methods for isomer separation and characterization.

Introduction

This compound (1H-indole-2,3-dione, 4-bromo-) is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its derivatives have been investigated for a range of biological activities, making its efficient synthesis a topic of considerable interest. The most common and practical route to this compound commences with 3-bromoaniline, proceeding through a two-step sequence known as the Sandmeyer isatin synthesis.[1] This method, however, presents a notable challenge: the formation of a mixture of this compound and its regioisomer, 6-bromoisatin, which necessitates an effective separation strategy.[1]

This guide offers a detailed protocol for this synthesis, addresses the issue of isomer formation, and provides methods for the purification and characterization of the desired 4-bromo-substituted product.

The Sandmeyer Isatin Synthesis: A Two-Step Approach

The synthesis of this compound from 3-bromoaniline is a classic example of the Sandmeyer isatin synthesis. This process can be broadly divided into two key stages:

-

Formation of N-(3-bromophenyl)-2-(hydroxyimino)acetamide: This intermediate, an isonitrosoacetanilide, is prepared by the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine.

-

Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid, typically concentrated sulfuric acid, to yield a mixture of this compound and 6-bromoisatin.

Reaction Pathway

The overall synthetic route is depicted below. The cyclization step is not regioselective, leading to the two isomeric products.

Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable method for the synthesis and purification of this compound.

Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide (Intermediate)

-

In a 5-liter flask, dissolve chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³), warming to 30 °C to aid dissolution.

-

In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) in water (150 cm³) with the addition of concentrated hydrochloric acid (25 cm³), warming if necessary.

-

Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

-

Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

-

Heat the mixture. A thick paste will form between 60–70 °C.

-

Continue heating for 2 hours at a temperature of 80–100 °C.

-

Cool the mixture to 80 °C and filter the solid product.

-

Wash the pale brown product by stirring with water (400 cm³) and then filter again.

-

Dry the product in air.

Synthesis of this compound and 6-Bromoisatin Mixture

-

In a flask equipped with a mechanical stirrer, heat concentrated sulfuric acid (200 cm³) to 60 °C.

-

Carefully add the dry N-(3-bromophenyl)-2-(hydroxyimino)acetamide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

-

After the addition is complete, heat the mixture to 80 °C.

-

Cool the reaction mixture to 70 °C and pour it onto crushed ice (2.5 liters).

-

Allow the mixture to stand for 1 hour, during which an orange precipitate will form.

-

Filter the precipitate and wash it with water (2 x 60 cm³).

-

Dry the resulting pale orange powder, which is a mixture of 4-bromo- and 6-bromo-isatin.

Separation of this compound and 6-Bromoisatin

-

Dissolve the mixture of bromoisatin isomers (10.5 g) in a hot (60 °C) 2M sodium hydroxide solution (35 cm³). This will form a dark brown solution.

-

Acidify the solution with acetic acid (3.6 cm³). Orange-brown crystals of this compound will precipitate.

-

Filter the crystals and wash them with hot water to obtain pure this compound.

-

To isolate the 6-bromoisatin, warm the combined filtrates to 80 °C and add concentrated hydrochloric acid (5 cm³).

-

Cool the solution overnight in a refrigerator. Bright orange crystals of 6-bromoisatin will form.

-

Filter the crystals to obtain pure 6-bromoisatin.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reaction Yields

| Compound | Starting Material | Moles of Starting Material | Product Mass | Molar Mass ( g/mol ) | Yield (%) | Reference |

| N-(3-bromophenyl)-2-(hydroxyimino)acetamide | 3-Bromoaniline | 0.25 | ~61 g (expected) | 243.06 | ~100% (crude, wet) | ChemSpider SyntheticPages |

| This compound | Isomer Mixture | - | 5.7 g | 226.03 | ~54% (of mixture) | ChemSpider SyntheticPages |

| 6-Bromoisatin | Isomer Mixture | - | 3.3 g | 226.03 | ~31% (of mixture) | ChemSpider SyntheticPages |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrNO₂ | PubChem |

| Molecular Weight | 226.03 g/mol | PubChem |

| Melting Point | 253-256 °C | ChemicalBook |

| Appearance | Light yellow to Brown powder/crystal | LBAO Chemicals |

| Solubility | Soluble in Dimethylformamide | ChemicalBook |

| GC-MS Retention Time | 8.0 min | Semantic Scholar |

Table 3: Spectroscopic Data for 5-Bromoisatin (for comparison)

| Data Type | Peak Assignments | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.1 (s, 1H, NH), 7.73 (d, 1H), 7.64 (dd, 1H), 6.88 (d, 1H) | ChemicalBook |

| IR (KBr disc) | Major peaks indicative of C=O and N-H stretching | ChemicalBook |

Experimental Workflow and Signaling Pathways

The following diagrams visualize the experimental workflow and the logical relationship of the synthesis process.

Experimental Workflow

Conclusion

The Sandmeyer isatin synthesis provides a viable route for the preparation of this compound from 3-bromoaniline. The primary challenge of this method is the concurrent formation of the 6-bromo isomer, which necessitates a careful separation procedure. The fractional crystallization method detailed in this guide offers an effective means to isolate the desired this compound in good purity. For applications requiring even higher purity, chromatographic techniques such as column chromatography or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[1] This guide provides researchers and drug development professionals with the necessary information to successfully synthesize and purify this valuable chemical intermediate.

References

An In-depth Technical Guide on the Chemical Properties of 4-bromo-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1H-indole-2,3-dione, also widely known as 4-bromoisatin, is a halogenated derivative of isatin. This versatile compound serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive isatin core and a bromine substituent, imparts a diverse range of chemical reactivity and biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of 4-bromo-1H-indole-2,3-dione, tailored for professionals in research and drug development.

Chemical and Physical Properties

4-bromo-1H-indole-2,3-dione is a solid at room temperature, typically appearing as a light yellow to brown powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄BrNO₂ | [2][3] |

| Molecular Weight | 226.03 g/mol | [2][3] |

| CAS Number | 20780-72-7 | [2] |

| Melting Point | 271 °C | [1] |

| Appearance | Light yellow to brown powder to crystal | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [4] |

| Crystal System | Monoclinic | [2] |

| Space Group | P 1 21/c 1 | [2] |

Synthesis and Experimental Protocols

The most common and well-established method for the synthesis of this compound is the Sandmeyer isatin synthesis.[1] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed cyclization to yield the isatin core.

Sandmeyer Synthesis of 4-bromo-1H-indole-2,3-dione

This protocol is adapted from the Sandmeyer isonitrosoacetanilide isatin synthesis.

Step 1: Synthesis of 3-bromoisonitrosoacetanilide

-

In a suitable reaction vessel, a solution of chloral hydrate (0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³) is prepared and warmed to 30 °C to dissolve the solids.

-

A solution of 3-bromoaniline (0.25 mol) in water (150 cm³) and concentrated hydrochloric acid (25 cm³) is prepared with warming.

-

A solution of hydroxylamine hydrochloride (0.79 mol) in water (250 cm³) is prepared.

-

The three solutions are combined, resulting in the formation of a thick white suspension.

-

The mixture is heated. At 60–70 °C, a thick paste forms. The mixture is then heated for 2 hours at 80–100 °C.

-

The reaction mixture is cooled to 80 °C and filtered. The filtrate is allowed to cool further to yield more solid product.

-

The pale brown product, 3-bromoisonitrosoacetanilide, is washed with water (400 cm³) and filtered. The product is then air-dried.

Step 2: Cyclization to form 4-bromo- and 6-bromo-isatin mixture

-

Concentrated sulfuric acid (200 cm³) is heated to 60 °C with mechanical stirring.

-

The 3-bromoisonitrosoacetanilide (15 g) from the previous step is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

-

The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto crushed ice (2.5 liters).

-

After standing for 1 hour, the orange precipitate, a mixture of 4-bromo- and 6-bromoisatin, is filtered and washed with water.

Step 3: Separation of 4-bromo-1H-indole-2,3-dione

-

The mixture of bromoisatins (10.5 g) is dissolved in a hot (60 °C) 2M sodium hydroxide solution (35 cm³) to form a dark brown solution.

-

The solution is then acidified with acetic acid (3.6 cm³).

-

The resulting orange-brown crystals of this compound are filtered and washed with hot water to yield the purified product.

References

An In-depth Technical Guide to 4-Bromoisatin Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of a bromine atom at the 4-position of the isatin core creates 4-Bromoisatin, a versatile intermediate for synthesizing derivatives with enhanced and often specific pharmacological profiles. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. It includes a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction to this compound

Isatin is an endogenous heterocyclic compound found in mammalian tissues and is a component of the monoamine oxidase inhibitor, tribulin.[1] Its unique structural features, particularly the reactive C3-keto group, have made it a popular starting point for the synthesis of a vast array of heterocyclic compounds.[2] this compound, a brominated derivative, serves as a crucial building block in organic and medicinal chemistry.[3][4] The presence of the bromine atom at the C4-position not only influences the molecule's electronic properties but also provides a reactive handle for further functionalization through reactions like metal-catalyzed cross-couplings.[5] This allows for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents.[3] Derivatives of this compound have shown significant potential as anticancer, antibacterial, antifungal, and enzyme-inhibiting agents.[3][4][6]

Synthesis and Chemical Reactivity

The primary synthetic route to this compound is the Sandmeyer methodology, which typically starts from 3-bromoaniline.[5] This process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization to yield the isatin ring system.[5] A critical challenge in this synthesis is the potential co-formation of the 6-bromoisatin isomer, which necessitates robust purification techniques like column chromatography to ensure high purity of the desired 4-bromo isomer.[5]

The reactivity of this compound is dominated by two key features:

-

The C3-Carbonyl Group: This electrophilic center is highly susceptible to nucleophilic attack and condensation reactions. It is the primary site for derivatization, commonly reacting with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and 3-substituted-2-oxindoles, respectively.[5]

-

The C4-Bromine Atom: The bromine substituent can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, alkyl, and alkynyl groups to expand molecular diversity.[5]

A general workflow for the synthesis and subsequent biological screening of this compound derivatives is outlined below.

Biological Activity of this compound Derivatives

Anticancer Activity

Isatin-based compounds are a significant class of anticancer agents, and brominated derivatives have shown particularly high potency.[6] They exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling kinases.[6][7]

Mechanism of Action: Many isatin derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. The compounds can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), ultimately leading to cell death.[6] Furthermore, some derivatives act as potent inhibitors of protein kinases like VEGFR-2, EGFR, and CDK2, which are crucial for tumor growth, angiogenesis, and cell cycle regulation.[6][7]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected brominated isatin derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dibromo-isatin analog (Cpd 3) | Ovarian Cancer | 2.1 - 3.8 | [8] |

| Dibromo-isatin analog (Cpd 3) | Colon Cancer | 2.1 - 3.8 | [8] |

| Dibromo-isatin analog (Cpd 3) | Pancreatic Cancer | 2.1 - 3.8 | [8] |

| Isatin-coumarin hybrid | Breast (MCF7) | 5.361 | [6] |

| Isatin-coumarin hybrid | Colon (HCT116) | 12.50 | [6] |

| Isatin-imidazole hybrid (Cpd 99) | Breast (MDA-MB-468) | 10.24 | [6] |

| Isatin-imidazole hybrid (Cpd 99) | Breast (MDA-MB-231) | 8.23 | [6] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives, particularly Schiff bases and semicarbazones, have demonstrated promising activity against a range of bacteria and fungi.[1] The lipophilicity conferred by the isatin core and various substituents is believed to facilitate penetration through microbial cell membranes.[1]

Mechanism of Action: While the exact mechanisms are diverse, potential modes of action include the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[9] Other proposed mechanisms involve disruption of the cell wall or membrane integrity and interference with microbial metabolic pathways.

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for halogenated isatin derivatives against selected microbial strains. MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 6-chloro-isatin semicarbazone | Candida albicans | 1.56 | [1] |

| 4-chloro-isatin semicarbazone | Epidermophyton floccosum | 3.12 | [1] |

| 6-chloro-isatin semicarbazone | Epidermophyton floccosum | 1.56 | [1] |

| 4-chloro-isatin semicarbazone | Microsporum audouinii | 1.56 | [1] |

| 5-bromoisatin thiosemicarbazone | Gram-positive bacteria | Not specified | [9] |

| 5-bromoisatin thiosemicarbazone | Gram-negative bacteria | Not specified | [9] |

Note: Data for this compound derivatives were limited; closely related halogenated analogs are presented for comparative purposes.

Enzyme Inhibition

Isatin derivatives are recognized as potent inhibitors of various enzymes implicated in human diseases.[9][10] This activity is often highly dependent on the nature and position of substituents on the isatin ring.

Key Enzyme Targets:

-

Aldehyde Dehydrogenases (ALDHs): Overexpressed in several cancers, ALDHs are linked to drug resistance and cancer stem cell survival. A dibromo-substituted isatin analog was identified as a potent multi-isoform inhibitor of ALDH1A1, ALDH3A1, and ALDH1A3.[8]

-

Monoamine Oxidases (MAOs): Isatin is an endogenous, reversible inhibitor of MAO, particularly MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine. This makes MAO-B inhibitors a target for treating neurodegenerative disorders like Parkinson's disease.[10]

-

Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Isatin-thiosemicarbazones have shown inhibitory activity against both enzymes.[9]

Quantitative Data: Enzyme Inhibition

| Compound Type | Target Enzyme | % Inhibition / IC₅₀ | Reference |

| Dibromo-isatin analog (Cpd 3) | ALDH1A1 | 51.32% | [8] |

| Dibromo-isatin analog (Cpd 3) | ALDH3A1 | 51.87% | [8] |

| Dibromo-isatin analog (Cpd 3) | ALDH1A3 | 36.65% | [8] |

| Benzyloxy-isatin derivative | MAO-A | IC₅₀ = 0.233 µM | [10] |

| Phthalide derivative | MAO-A | IC₅₀ = 0.096 µM | [10] |

| Phthalide derivative | MAO-B | IC₅₀ = 0.0062 µM | [10] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of new chemical entities. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound-3-Schiff Base (General Protocol)

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, glacial acetic acid) in a round-bottom flask.

-

Addition of Amine: Add the desired primary aromatic or aliphatic amine (1-1.2 equivalents) to the solution.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid or piperidine, if not already the solvent.

-

Reaction: Reflux the mixture for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product often precipitates out.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials, and dry under a vacuum. If necessary, purify the product further by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria, yeast) equivalent to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve the final target concentration in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well. Visual inspection or the use of a growth indicator dye (e.g., resazurin) can aid in the determination.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable scaffold for the development of novel, biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, with particularly compelling results in the fields of oncology, microbiology, and neuropharmacology. The synthetic accessibility and the dual reactive sites on the this compound core allow for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research should focus on elucidating the precise molecular mechanisms of the most potent derivatives, conducting in vivo efficacy and toxicity studies, and exploring innovative drug delivery strategies to enhance their therapeutic index. The continued investigation of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 20780-72-7: this compound | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the C3 Carbonyl Group in 4-Bromoisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the C3 carbonyl group in 4-Bromoisatin, a key heterocyclic scaffold in medicinal chemistry and organic synthesis. The inherent electrophilicity of this functionality, amplified by the electronic influence of the C4-bromo substituent, dictates its participation in a wide array of chemical transformations. This document elucidates the underlying principles governing this reactivity, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes pertinent reaction mechanisms and biological signaling pathways. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of isatin-based compounds, particularly in the realm of drug discovery and development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The synthetic versatility of the isatin core is largely attributed to the reactivity of its C3 carbonyl group. In this compound, the presence of an electron-withdrawing bromine atom at the C4 position significantly enhances the electrophilic character of the C3 carbonyl, making it a prime target for nucleophilic attack.[2][3] This heightened reactivity is pivotal in the construction of diverse and complex molecular architectures, including spirooxindoles and other pharmacologically relevant scaffolds.[2][4] This guide will delve into the specifics of this reactivity, providing both theoretical understanding and practical guidance for its application in chemical synthesis.

Electronic Effects of the C4-Bromo Substituent

The reactivity of the C3 carbonyl in isatin is fundamentally governed by its electrophilicity. Substituents on the aromatic ring modulate this property through inductive and resonance effects. Electron-withdrawing groups (EWGs) like the bromo group at the C4 position decrease the electron density on the aromatic ring. This effect is transmitted to the C3 carbonyl carbon, rendering it more electron-deficient and, consequently, more susceptible to nucleophilic attack.[3]

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects on reaction rates.[2] For nucleophilic additions to the C3 carbonyl, a positive reaction constant (ρ) is expected, indicating that the reaction is accelerated by electron-withdrawing groups which have positive sigma (σ) values. The bromo substituent has a positive Hammett σp value, consistent with its electron-withdrawing nature and its ability to enhance the reactivity of the C3 carbonyl.[5]

Key Reactions of the C3 Carbonyl Group

The electrophilic C3 carbonyl of this compound readily participates in a variety of chemical reactions, making it a versatile building block for the synthesis of complex heterocyclic systems. The most notable of these reactions are the Aldol Condensation, the Pfitzinger Reaction, and the synthesis of Spirooxindoles.

Aldol Condensation

The Aldol condensation of this compound with enolizable ketones, such as acetone, proceeds via nucleophilic attack of the enolate at the C3 carbonyl. This reaction leads to the formation of a 3-hydroxy-3-(2-oxopropyl)indolin-2-one derivative, which is a common structural motif in many biologically active compounds.[6][7]

-

Reaction Workflow: Aldol Condensation of this compound

Caption: Experimental workflow for the Aldol condensation of this compound.

Pfitzinger Reaction

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids. It involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][8] The reaction with this compound proceeds via initial ring-opening of the isatin core, followed by condensation and cyclization to yield a substituted quinoline.[8]

-

Reaction Mechanism: Pfitzinger Reaction

Caption: Simplified mechanism of the Pfitzinger reaction with this compound.

Synthesis of Spirooxindoles

Spirooxindoles are a class of compounds characterized by a spiro-fused ring system at the C3 position of the oxindole core. They exhibit a wide range of biological activities and are important targets in drug discovery.[9] The reaction of this compound with various nucleophiles, particularly in multicomponent reactions, provides a versatile route to these complex structures.[4][10] Three-component reactions involving an isatin, an active methylene compound, and another nucleophile are commonly employed.[11]

-

Reaction Type: Three-Component Synthesis of Spirooxindoles

Caption: General scheme for the three-component synthesis of spirooxindoles.

Quantitative Data

The following tables summarize the yields of various reactions involving the C3 carbonyl of this compound and related derivatives, providing a quantitative basis for comparison.

Table 1: Yields of Aldol Condensation Products with Substituted Isatins

| Isatin Derivative | Ketone | Product | Yield (%) | Reference |

| N-Benzylisatin | 4-Methoxyacetophenone | (RS)-1-benzyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indolin-2-one | 85 | [7] |

| N-Benzylisatin | 4-(Dimethylamino)acetophenone | (RS)-1-benzyl-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxyindolin-2-one | 36 | [7] |

| N-Benzylisatin | 4-Pyridyl methyl ketone | (RS)-1-benzyl-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]indolin-2-one | 92 | [7] |

| N-Benzylisatin | 3,4-(Methylenedioxy)acetophenone | (RS)-3-[2-(Benzo[d][2][12]dioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxyindolin-2-one | 87 | [7] |

Table 2: Yields of Spirooxindole Derivatives from Three-Component Reactions

| Isatin Derivative | 1,3-Dicarbonyl 1 | 1,3-Dicarbonyl 2 | Product | Yield (%) | Reference |

| N-Methylisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | Spirooxindole pyranochromenedione | 78 | [10] |

| 5-Bromoisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | 5-Bromo-spirooxindole pyranochromenedione | 75 | [10] |

| This compound | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | 4-Bromo-spirooxindole pyranochromenedione | 82 | [10] |

| 5-Nitroisatin | 1,3-Cyclohexanedione | 4-Hydroxy-6-methyl-2-pyrone | 5-Nitro-spirooxindole pyranochromenedione | 85 | [10] |

Experimental Protocols

General Procedure for the Aldol Condensation of this compound with an Aryl Methyl Ketone

This protocol is adapted from the synthesis of related N-substituted 3-hydroxyindolin-2-ones.[13]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aryl methyl ketone (1.0 mmol), and piperidine (0.2 mmol) in ethanol (10 mL).

-

Reaction: Stir the mixture at room temperature (25 °C) for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 mL) and dry in air to obtain the 3-substituted-3-hydroxyindolin-2-one derivative. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-dimethylformamide.[13]

General Procedure for the Pfitzinger Reaction of this compound

This protocol is a general procedure for the Pfitzinger synthesis of quinoline-4-carboxylic acids.[14]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.07 mol) and the appropriate carbonyl compound (0.07 mol) in ethanol (25 mL).

-

Addition of Base: Add a solution of potassium hydroxide (0.2 mol) in ethanol.

-

Reaction: Heat the mixture to reflux for 24 hours.

-

Workup: After cooling, distill off most of the ethanol. Add water to the residue and extract with ether to remove any neutral impurities.

-

Isolation: Acidify the aqueous layer with acetic acid until neutral pH is reached. The precipitated product is collected by filtration, washed with water, and dried.

General Procedure for the Three-Component Synthesis of Spirooxindoles from this compound

This protocol is based on the synthesis of spiro[indoline-3,4'-pyran] derivatives.[10]

-

Reaction Setup: To a solution of this compound (1 mmol) in an appropriate solvent (e.g., 1,2-dichloroethane), add the first 1,3-dicarbonyl compound (1.1 mmol) and the second 1,3-dicarbonyl compound (1.1 mmol).

-

Catalyst Addition: Add a Lewis acid catalyst, such as SnCl₄·5H₂O (10 mol%).

-

Reaction: The reaction can be carried out under thermal conditions (e.g., 60 °C) or using microwave irradiation (e.g., 80 °C) to accelerate the reaction.[10] Monitor the reaction by TLC.

-

Workup and Purification: After completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired spirooxindole derivative.

Biological Significance: Caspase Inhibition

The reactivity of the C3 carbonyl group is not only crucial for synthetic applications but also plays a direct role in the biological activity of many isatin derivatives. A significant area of research is the development of isatin-based compounds as inhibitors of caspases, a family of proteases central to the process of apoptosis (programmed cell death).[12][15]

Isatin sulfonamides have been identified as potent and selective inhibitors of the executioner caspases, caspase-3 and caspase-7.[15][16] The inhibitory mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of the caspase on the electrophilic C3 carbonyl of the isatin ring.[17] This forms a reversible covalent bond, effectively blocking the enzyme's activity.[1]

-

Signaling Pathway: Caspase-3 Inhibition by Isatin Derivatives

Conclusion

The C3 carbonyl group of this compound is a highly reactive and synthetically versatile functionality. Its pronounced electrophilicity, enhanced by the C4-bromo substituent, allows for a wide range of nucleophilic addition and condensation reactions. This guide has provided a detailed overview of the key transformations involving this group, including Aldol condensations, the Pfitzinger reaction, and the synthesis of spirooxindoles. The provided quantitative data and experimental protocols offer a practical resource for the synthesis of complex, biologically active molecules. Furthermore, the elucidation of the role of the C3 carbonyl in caspase inhibition underscores the importance of this compound and its derivatives in the development of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to fully exploit the synthetic potential of this valuable heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]

- 5. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-component stereoselective synthesis of spirooxindole derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five oxoethylidene products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

Spectroscopic Data of 4-Bromoisatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoisatin (4-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.6 | d | ~8.0 |

| H-6 | ~7.2 | t | ~8.0 |

| H-7 | ~7.0 | d | ~8.0 |

| N-H | ~11.0 | br s | - |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~184 |

| C-3 (C=O) | ~159 |

| C-3a | ~118 |

| C-4 (C-Br) | ~120 |

| C-5 | ~125 |

| C-6 | ~138 |

| C-7 | ~115 |

| C-7a | ~150 |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium-Strong, Broad | N-H stretch (amide) |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1730 | Strong | C=O stretch (amide) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry data for this compound confirms its molecular weight. PubChem provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry studies.[1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| [M+H]⁺ (predicted) | 225.94982 m/z |

| [M+Na]⁺ (predicted) | 247.93176 m/z |

| [M-H]⁻ (predicted) | 223.93526 m/z |

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound powder.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 14 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

Crystal structure of 4-bromo-1H-indole-2,3-dione

An In-depth Technical Guide on the Crystal Structure of 4-bromo-1H-indole-2,3-dione

This guide provides a comprehensive overview of the crystal structure of 4-bromo-1H-indole-2,3-dione, also known as 4-bromoisatin. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed crystallographic data and experimental methodologies. Isatins are a class of compounds extensively utilized in both pharmaceutical and synthetic organic chemistry.[1][2]

Molecular Structure and Crystallographic Data

The title compound, with the chemical formula C₈H₄BrNO₂, consists of a planar indole-2,3-dione core with a bromine substituent at the 4-position.[1][2] In the solid state, the molecule is nearly planar, with the non-hydrogen atoms having a mean deviation from planarity of 0.024 Å.[1][2] The crystal structure reveals that molecules form dimers through N—H···O hydrogen bonds.[1][2] Additionally, significant intermolecular close contacts of Br···O are observed at a distance of 3.0430 (14) Å.[1][2] The crystal packing is further characterized by parallel slipped π–π stacking interactions between the nine-membered rings along the[1] direction.[1][2]

Data Presentation

The quantitative crystallographic data for 4-bromo-1H-indole-2,3-dione are summarized in the tables below. The data corresponds to the structure deposited under CCDC reference number 1445034.[1][2]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄BrNO₂ |

| Formula Weight | 226.03 g/mol [2][3] |

| Crystal System | Monoclinic[2] |

| Space Group | P2₁/c[2] |

| Temperature | 120 K[2] |

| Wavelength (Mo Kα) | 0.71073 Å |

| Unit Cell Dimensions | |

| a | 7.3655 (11) Å[2][3] |

| b | 13.689 (2) Å[2][3] |

| c | 7.2866 (12) Å[2][3] |

| α | 90°[3] |

| β | 93.378 (5)°[2][3] |

| γ | 90°[3] |

| Volume (V) | 733.4 (2) ų[2] |

| Z | 4[2] |

| Calculated Density | 2.047 Mg/m³ |

| Absorption Coefficient (μ) | 5.55 mm⁻¹[2] |

| Final R indices [I>2σ(I)] | R₁ = 0.0209, wR₂ = 0.0489 |

| R indices (all data) | R₁ = 0.0245, wR₂ = 0.0502 |

Table 2: Key Intermolecular Interaction Geometries

| Interaction Type | D—H···A or X···Y | D···A / X···Y Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) | Symmetry Code |

|---|---|---|---|---|---|

| Hydrogen Bond | N1—H1···O1 | 2.874 (2)[2] | 2.01 (2)[2] | 159 (2)[2] | -x+2, -y+1, -z+1 |

| Halogen Contact | Br1···O2 | 3.0430 (14)[1][2] | - | - | x+2, y, z+1 |

| π–π Stacking | Ring Centroid···Centroid | 3.7173 (6)[1][2] | - | - | - |

| Inter-planar Distance | 3.3110 (8)[1][2] | - | - | - |

| | Slippage | 1.6898 (14)[1][2] | - | - | - |

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and subsequent structure determination are detailed below.

Synthesis and Crystallization

While common synthetic routes like the Sandmeyer methodology starting from 3-bromoaniline exist for this compound, the sample used for this specific crystal structure analysis was a commercial product from Matrix Scientific.[2][4] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an acetone/dimethylsulfoxide solution.[1][2]

X-ray Data Collection and Structure Refinement

A suitable orange block-shaped crystal (0.2 × 0.2 × 0.1 mm) was selected for analysis.[1] Data were collected at 120 K on a Bruker D8 Venture CMOS diffractometer using Mo Kα radiation.[1] The data collection was performed using φ and ω scans. A multi-scan absorption correction was applied using SADABS.[1]

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL2014.[2] Molecular graphics were generated using OLEX2, and the material for publication was prepared with publCIF.[2]

Visualizations

The following diagrams illustrate the experimental workflow and key molecular interactions in the crystal lattice.

References

The Solubility Profile of 4-Bromoisatin: A Technical Guide for Researchers

Introduction

4-Bromoisatin, a halogenated derivative of isatin, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel bioactive molecules and functional materials necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, offering valuable data for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification protocols, and formulation strategies. While quantitative solubility data for this compound is not extensively available in published literature, this guide leverages data from the parent compound, isatin, to provide a strong predictive framework and detailed experimental protocols for determining solubility.

Understanding Solubility: A Predictive Framework from Isatin

Due to the limited availability of specific quantitative solubility data for this compound, the solubility of its parent compound, isatin, in various organic solvents is presented here as a foundational reference. The structural similarities suggest that this compound will exhibit comparable solubility trends, although the presence of the bromine atom will introduce subtle differences in polarity and intermolecular interactions.

The solubility of isatin has been experimentally determined in a range of solvents at various temperatures. This data, summarized in the table below, illustrates the impact of solvent polarity and temperature on the dissolution of the isatin scaffold. It is anticipated that this compound will also show increased solubility with rising temperature.

Table 1: Solubility of Isatin in Common Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| N,N-Dimethylformamide (DMF) | 278.15 | 155.3 |

| 283.15 | 167.9 | |

| 288.15 | 181.5 | |

| 293.15 | 196.2 | |

| 298.15 | 212.1 | |

| 303.15 | 229.3 | |

| 308.15 | 247.9 | |

| 313.15 | 268.1 | |

| 318.15 | 289.9 | |

| 323.15 | 313.5 | |

| 328.15 | 339.1 | |

| 333.15 | 366.8 | |

| Tetrahydrofuran (THF) | 278.15 | 58.91 |

| 283.15 | 65.48 | |

| 288.15 | 72.69 | |

| 293.15 | 80.61 | |

| 298.15 | 89.31 | |

| 303.15 | 98.86 | |

| 308.15 | 109.3 | |

| 313.15 | 120.8 | |

| 318.15 | 133.4 | |

| 323.15 | 147.2 | |

| 328.15 | 162.3 | |

| 333.15 | 178.8 | |

| Acetone | 278.15 | 19.89 |

| 283.15 | 22.45 | |

| 288.15 | 25.31 | |

| 293.15 | 28.51 | |

| 298.15 | 32.09 | |

| 303.15 | 36.09 | |

| 308.15 | 40.56 | |

| 313.15 | 45.55 | |

| 318.15 | 51.11 | |

| 323.15 | 57.30 | |

| 328.15 | 64.18 | |

| 333.15 | 71.81 | |

| Methanol | 298.15 | 4.09 |

| Ethanol | 298.15 | 4.09 |

| 1-Butanol | 298.15 | - |

| Dichloromethane | 278.15 | 1.15 |

| 283.15 | 1.30 | |

| 288.15 | 1.47 | |

| 293.15 | 1.66 | |

| 298.15 | 1.88 | |

| 303.15 | 2.12 | |

| 308.15 | 2.40 | |

| 313.15 | 2.71 | |

| 318.15 | 3.06 | |

| 323.15 | 3.46 | |

| 328.15 | 3.90 | |

| 333.15 | 4.40 | |

| Chloroform | - | - |

| Water | 298.15 | 0.0514 |

Note: Data for isatin is adapted from literature and is intended to serve as a predictive guide for the solubility of this compound. The presence of the bromo-substituent will likely alter these values.

Qualitative assessments indicate that some substituted isatins are soluble in water, aqueous DMSO, and DMF, while being insoluble in non-polar solvents like ethanol and chloroform.[1] This aligns with the expectation that polar aprotic solvents are effective at dissolving the isatin core.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental methodologies are recommended. These protocols are based on established methods for determining the solubility of organic compounds.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric Method Workflow

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial containing a known mass of the chosen organic solvent.

-

Equilibration: Seal the vial to prevent solvent evaporation and place it in a temperature-controlled shaker or water bath. Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle completely.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and remove the solvent by evaporation. This can be achieved using a rotary evaporator, a vacuum oven, or by gentle heating under a stream of inert gas.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Isothermal Shake-Flask Method

This is another common and reliable method for solubility determination.

Workflow for Isothermal Shake-Flask Method

Caption: Shake-Flask Method Workflow

Detailed Protocol:

-

Preparation: Add an excess of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a constant-temperature shaker bath and agitate for an extended period to achieve equilibrium.

-

Filtration: Filter the resulting saturated solution through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid. The filtration apparatus should be pre-equilibrated to the experimental temperature.

-

Analysis: Determine the concentration of this compound in the clear filtrate using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is the determined concentration of the saturated solution.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively documented, the information available for the parent isatin molecule provides a robust framework for predicting its behavior in common organic solvents. For applications demanding high precision, the detailed experimental protocols provided in this guide offer a reliable means of determining the exact solubility of this compound. A thorough understanding of its solubility is paramount for the effective utilization of this important synthetic intermediate in the advancement of chemical and pharmaceutical research.

References

The Sandmeyer Synthesis of 4-Bromoisatin: A Core Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Sandmeyer synthesis for producing 4-bromoisatin. This document details the core reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the synthesis pathway.

Core Reaction Mechanism

The Sandmeyer synthesis of isatins, a reliable and well-established method, offers a direct route to a variety of substituted isatins from readily available anilines. The synthesis of this compound from 3-bromoaniline is a two-step process.

The first step involves the formation of an α-(hydroxyimino)acetanilide intermediate, also known as an isonitrosoacetanilide. This is achieved through the reaction of the starting aniline with chloral hydrate and hydroxylamine hydrochloride. The reaction is believed to proceed through the initial formation of a glyoxamide, which then reacts with hydroxylamine to form the key oximinoacetanilide intermediate.

The second step is the acid-catalyzed intramolecular electrophilic cyclization of the isolated isonitrosoacetanilide intermediate. Concentrated sulfuric acid is typically used for this step. The strong acid protonates the oxime nitrogen, facilitating an intramolecular electrophilic attack of the nitrogen atom onto the aromatic ring, leading to the formation of the five-membered ring of the isatin core. When starting with 3-bromoaniline, this cyclization can occur at two possible positions, leading to a mixture of this compound and 6-bromoisatin.

Quantitative Data

The synthesis of this compound via the Sandmeyer reaction starting from 3-bromoaniline typically results in a mixture of isomers. The separation of these isomers is crucial for obtaining the pure 4-bromo derivative.

| Product | Starting Material | Yield (%) | Purity (%) | Reference |

| This compound | 3-Bromoaniline | 46 | >98 (after separation) | Holt et al. (1958) |

| 6-Bromoisatin | 3-Bromoaniline | 21 | >98 (after separation) | Holt et al. (1958) |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| Melting Point | 271 °C |

| Appearance | Light yellow to brown powder/crystal |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

-

In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in water (600 cm³), warming to 30 °C to dissolve the solids.

-

Prepare a solution of 3-bromoaniline (43 g, 0.25 mol) by dissolving it with warming in water (150 cm³) and concentrated hydrochloric acid (25 cm³).

-

Prepare a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

-

Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

-

Heat the mixture. A thick paste will form between 60-70 °C.

-

Continue heating for 2 hours at 80-100 °C.

-

Cool the mixture to 80 °C and filter the precipitate.

-

Wash the pale brown product (3-bromoisonitrosoacetanilide) by stirring with water (400 cm³) followed by filtration.

-

Dry the product in air for 48 hours.

Step 2: Synthesis and Separation of this compound and 6-Bromoisatin

-

With mechanical stirring, heat concentrated sulfuric acid (200 cm³) to 60 °C in a flask.

-

Remove the flask from the heating mantle and add the dried 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

-

Heat the mixture to 80 °C, then cool to 70 °C.

-

Pour the reaction mixture onto crushed ice (2.5 liters).

-

After standing for 1 hour, filter the orange precipitate and wash it with water (2 x 60 cm³).

-

Dry the product at 40 °C to obtain a mixture of 4-bromo- and 6-bromo-isatin as a pale orange powder.

-

To separate the isomers, dissolve the mixture (10.5 g) in a hot (60 °C) 2M sodium hydroxide solution (35 cm³) to form a dark brown solution.

-

Acidify this solution with acetic acid (3.6 cm³). The resulting orange-brown crystals are filtered and washed with hot water to yield this compound.

-

Warm the combined filtrates to 80 °C and add concentrated hydrochloric acid (5 cm³).

-

After cooling overnight in a refrigerator, the bright orange crystals of 6-bromoisatin are collected by filtration.

Potential applications of 4-Bromoisatin in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisatin, a halogenated derivative of the indole-2,3-dione (isatin) scaffold, has emerged as a versatile building block in medicinal chemistry. Its unique chemical reactivity and privileged structure have led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its synthesis, anticancer, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Isatin and its derivatives have a long-standing history in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 4-position of the isatin core profoundly influences the molecule's electronic and lipophilic properties, often enhancing its pharmacological profile. This compound serves as a key intermediate in the synthesis of numerous heterocyclic compounds with potential applications in oncology, infectious diseases, and beyond.[1][2] This guide explores the synthesis of this compound and its derivatives, their promising anticancer and antimicrobial activities, and the underlying molecular mechanisms.

Synthesis of this compound and Derivatives

The chemical versatility of this compound allows for a variety of synthetic modifications, leading to a wide range of biologically active molecules.[3]

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer isonitrosoacetanilide isatin synthesis, starting from 3-bromoaniline.[3]

Experimental Protocol: Sandmeyer Synthesis of this compound

-

Step 1: Formation of 3-bromoisonitrosoacetanilide

-

In a 5-liter flask, prepare a solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water, warming to 30 °C to dissolve the solids.

-

Prepare a second solution of 3-bromoaniline (43 g, 0.25 mol) dissolved with warming in 150 cm³ of water and 25 cm³ of concentrated HCl.

-

Prepare a third solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.

-

Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the chloral hydrate solution. A thick white suspension will form.

-

Heat the mixture. A thick paste will form between 60–70 °C. Continue heating at 80–100 °C for 2 hours.

-

Cool the mixture to 80 °C and filter. Wash the pale brown product (3-bromoisonitrosoacetanilide) with water (400 cm³) and filter again. Dry the product in air.

-

-

Step 2: Cyclization to this compound

-

With mechanical stirring, heat concentrated H₂SO₄ (200 cm³) to 60 °C in a flask.

-

Remove the flask from the heating mantle and add the 3-bromoisonitrosoacetanilide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

-

Heat the mixture to 80 °C, then cool to 70 °C and pour it onto crushed ice (2.5 liters).

-

Allow the mixture to stand for 1 hour. An orange precipitate of a mixture of 4-bromo- and 6-bromoisatin will form.

-

Filter the precipitate and wash with water (2 x 60 cm³), then dry at 40 °C.

-

-

Step 3: Separation of this compound

-

Dissolve the bromoisatin mixture (10.5 g) in hot (60 °C) 2M NaOH solution (35 cm³) to obtain a dark brown solution.

-

Acidify the solution with acetic acid (3.6 cm³).

-

Filter the resulting orange-brown crystals and wash with hot water to yield this compound.

-

Synthesis of 4-Bromo-7-methylisatin

Further derivatization of the this compound scaffold can lead to compounds with enhanced biological activity. An example is the synthesis of 4-bromo-7-methylisatin.

Experimental Protocol: Synthesis of 4-Bromo-7-methylisatin

-

Add 5-bromo-2-aminotoluene hydrochloride to a mixing solution of chloral hydrate, anhydrous sodium sulfate, and water.

-

At 20-30 °C, add a hydrochloric acid aqueous solution of hydroxylamine dropwise.

-

Reflux the reaction mixture for 5-15 minutes.

-

Collect the condensation product from the reaction.

-

Add the condensation product in batches to a catalyst (e.g., sulfuric acid) at 50-60 °C.

-

Maintain the reaction at 70-75 °C for 5-15 minutes.

-

Collect the crude product from the reaction solution and purify it using a mixed solvent. This method can yield 4-bromo-7-methylisatin with a purity of over 98%.[3]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against a variety of cancer cell lines. The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Anticancer Activity of Selected this compound Derivatives (IC₅₀ in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-benzoimidazole derivative | MCF-7 (Breast) | 0.12 | |

| Isatin-thiosemicarbazone derivative | A549 (Lung) | 0.98 | |

| This compound-N-glycoside | HepG2 (Liver) | 5.4 | |

| Spirooxindole-pyrrolidine derivative | HCT116 (Colon) | 0.25 | |

| This compound Schiff base | PC-3 (Prostate) | 3.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Brominated Isatin Derivatives (MIC in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-benzyl-5-bromoisatin derivative | Staphylococcus aureus | 12.5 | |

| N-benzyl-5-bromoisatin derivative | Escherichia coli | 25 | |

| 4-Bromo-pyrroloquinoline derivative | Candida albicans | 0.4 | [5] |

| Isatin N-glucosyl-thiosemicarbazone | Aspergillus niger | 3.12 | [1] |

| Isatin N-glucosyl-thiosemicarbazone | Fusarium oxysporum | 6.25 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The biological activities of this compound derivatives are attributed to their ability to interact with and modulate various cellular targets and signaling pathways.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives have been shown to inhibit VEGFR-2 signaling, thereby suppressing angiogenesis.[7][8][9][10]

References

- 1. Synthesis and evaluation of in vivo antioxidant, in vitro antibacterial, MRSA and antifungal activity of novel substituted isatin N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. CN1626514A - Method for preparing-4-bromine-7-methyl isatin - Google Patents [patents.google.com]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

4-Bromoisatin: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromoisatin, a brominated derivative of isatin, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural features, including a reactive C3-ketone, an acidic N-H proton, and a versatile bromine handle on the aromatic ring, provide a rich platform for the construction of a diverse array of heterocyclic compounds. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making this compound a highly valuable precursor in drug discovery and development. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data for synthesized compounds, and insights into their mechanisms of action.

I. Key Synthetic Transformations of this compound

The reactivity of this compound can be strategically exploited at three primary sites: the C3-carbonyl group, the N1-position, and the C4-bromine atom. This allows for a multitude of synthetic transformations, leading to a wide variety of heterocyclic scaffolds.

Reactions at the C3-Carbonyl Group

The electrophilic C3-carbonyl group is susceptible to nucleophilic attack and condensation reactions, forming the basis for the synthesis of a variety of heterocyclic systems.

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3][4]

Experimental Protocol: Synthesis of 6-Bromo-2-(naphthalen-2-yl)quinoline-4-carboxylic acid

A solution of this compound (1.0 mmol), 2-acetylnaphthalene (1.0 mmol), and potassium hydroxide (3.0 mmol) in 25 mL of ethanol is refluxed for 24 hours. After cooling, the solvent is partially removed under reduced pressure. Water is added to the residue, and the mixture is washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then acidified with glacial acetic acid until a precipitate is formed. The solid product is collected by filtration, washed with water, and dried to yield the desired quinoline-4-carboxylic acid.

Condensation of this compound with primary amines readily forms Schiff bases (imines) at the C3 position. These intermediates can be subsequently cyclized to afford various heterocyclic systems, such as spiro-thiazolidinones.[5][6][7]

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

To a solution of this compound (1.0 mmol) in ethanol (20 mL), the desired primary amine (1.0 mmol) and a catalytic amount of glacial acetic acid are added. The mixture is refluxed for 2-4 hours and monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the Schiff base.

Experimental Protocol: Cyclization to Spiro[indoline-3,2'-thiazolidinone]

The synthesized Schiff base (1.0 mmol) is dissolved in dioxane (15 mL), and thioglycolic acid (1.2 mmol) is added. The mixture is refluxed for 8-10 hours. After cooling, the solvent is evaporated, and the residue is triturated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent to yield the spiro-thiazolidinone derivative.[8][9][10]